Cas no 1258700-06-9 (N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide)

N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide is a specialized organic compound featuring a cyanocycloheptyl group linked to an acetamide scaffold with a 2-nitrophenoxy substituent. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly in the development of intermediates for pharmaceuticals or agrochemicals. The presence of both nitrophenoxy and cyano functionalities enhances its versatility as a building block for further derivatization. Its stability under controlled conditions makes it suitable for use in multi-step synthesis. Researchers may find value in its application for constructing complex heterocycles or as a precursor in targeted molecular design. Proper handling and storage are recommended due to the nitrophenoxy group's potential sensitivity.
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide structure
1258700-06-9 structure
Product name:N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
CAS No:1258700-06-9
MF:C16H19N3O4
Molecular Weight:317.339763879776
CID:5673045
PubChem ID:51076139

N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • Z280113322
    • 1258700-06-9
    • N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
    • EN300-26685312
    • AKOS034036356
    • インチ: 1S/C16H19N3O4/c17-12-16(9-5-1-2-6-10-16)18-15(20)11-23-14-8-4-3-7-13(14)19(21)22/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,20)
    • InChIKey: RDAXFNAJFWXLRT-UHFFFAOYSA-N
    • SMILES: O=C(COC1C=CC=CC=1[N+](=O)[O-])NC1(C#N)CCCCCC1

計算された属性

  • 精确分子量: 317.13755610g/mol
  • 同位素质量: 317.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 472
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 108Ų

N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26685312-0.25g
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
1258700-06-9 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26685312-5g
1258700-06-9 90%
5g
$2028.0 2023-09-12
Enamine
EN300-26685312-10g
1258700-06-9 90%
10g
$3007.0 2023-09-12
Enamine
EN300-26685312-1.0g
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
1258700-06-9 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-26685312-2.5g
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
1258700-06-9 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26685312-0.1g
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
1258700-06-9 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26685312-0.05g
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
1258700-06-9 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26685312-0.5g
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
1258700-06-9 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26685312-1g
1258700-06-9 90%
1g
$699.0 2023-09-12
Enamine
EN300-26685312-5.0g
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
1258700-06-9 95.0%
5.0g
$2028.0 2025-03-20

N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide 関連文献

N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamideに関する追加情報

Introduction to N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide and Its Applications

N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide, a compound with the CAS number 1258700-06-9, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its complex molecular structure, exhibits a unique set of properties that make it a promising candidate for various applications, particularly in the synthesis of novel therapeutic agents.

The molecular structure of N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide consists of a cycloheptyl group attached to a cyanocarbonyl moiety, which is further linked to an acetamide group. The presence of the 2-nitrophenoxy substituent introduces a region of high reactivity, making this compound a versatile intermediate in organic synthesis. The combination of these structural features allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.

In recent years, there has been growing interest in the development of new pharmaceuticals that target complex biological pathways. N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide has been identified as a key intermediate in the synthesis of molecules that exhibit potent biological activity. Specifically, researchers have been exploring its potential in the development of drugs that modulate enzyme activity and signal transduction pathways. These pathways are often implicated in various diseases, including cancer, inflammation, and neurological disorders.

One of the most compelling aspects of N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide is its ability to serve as a scaffold for the development of novel drug candidates. The cycloheptyl group provides a stable backbone, while the nitro and cyano functional groups offer sites for further chemical modification. This flexibility has allowed chemists to design molecules with specific binding affinities and pharmacokinetic profiles. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression.

The nitro group in N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide is particularly noteworthy due to its reactivity and ability to participate in various chemical transformations. In medicinal chemistry, nitro groups are often used as pharmacophores because they can be easily reduced to amine groups, which are crucial for drug bioavailability and efficacy. This property has made this compound an attractive starting point for the synthesis of prodrugs that can be activated in vivo to release active therapeutic agents.

Recent advancements in computational chemistry have further enhanced the utility of N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide. By leveraging high-throughput virtual screening techniques, researchers can rapidly identify potential drug candidates based on their structural features and predicted biological activity. This approach has accelerated the drug discovery process significantly, allowing for more efficient identification of compounds with therapeutic potential.

In addition to its applications in drug development, N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide has also been explored in materials science. Its unique structural properties make it a suitable candidate for the synthesis of advanced materials with tailored functionalities. For example, researchers have investigated its use in the development of polymers that exhibit enhanced mechanical strength and thermal stability. These materials could find applications in various industries, including aerospace and automotive manufacturing.

The synthesis of N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These techniques not only improve the efficiency of the synthesis but also minimize waste production, aligning with the principles of green chemistry.

The growing body of research on N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide underscores its significance as a versatile chemical intermediate. As our understanding of biological systems continues to expand, so does the demand for innovative compounds that can modulate disease-related pathways. This compound stands at the forefront of this effort, offering a platform for the discovery and development of new therapeutic agents that could improve patient outcomes significantly.

In conclusion, N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel drugs and advanced materials. As scientific knowledge progresses, it is likely that this compound will continue to play a pivotal role in driving innovation across multiple disciplines.

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